REACTION_CXSMILES
|
C(O)CC(O)C.C(C1C=CC(S(O)(=O)=O)=CC=1)C.[CH2:19]([O:21][C:22]([O:29][CH2:30][CH3:31])([O:26][CH2:27][CH3:28])[O:23][CH2:24][CH3:25])[CH3:20]>C1(C)C=CC=CC=1>[CH3:31][CH:30]1[CH2:28][CH2:27][O:26][C:22]2([O:23][CH2:24][CH2:25][CH:19]([CH3:20])[O:21]2)[O:29]1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)O)O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)(OCC)OCC
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 mL RB flask equipped with a reflux condenser, a stirrer
|
Type
|
TEMPERATURE
|
Details
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was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two h
|
Type
|
CUSTOM
|
Details
|
to remove water from the mixture
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
the azeotropic mixture collected
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed until the temperature of the
|
Type
|
CUSTOM
|
Details
|
distillated reached 110° C.
|
Type
|
ADDITION
|
Details
|
poured into brine
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to RT
|
Type
|
ADDITION
|
Details
|
triethylamine (2.5 mL) added
|
Type
|
CUSTOM
|
Details
|
The toluene was removed at reduced pressure (rotovap)
|
Type
|
CUSTOM
|
Details
|
the resulting liquid dried under vacuum
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OC2(OCC1)OC(CCO2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |